Eustomin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
63504-29-0 |
|---|---|
Molecular Formula |
C18H18O8 |
Molecular Weight |
362.3 g/mol |
IUPAC Name |
8-hydroxy-1,2,3,4,6-pentamethoxyxanthen-9-one |
InChI |
InChI=1S/C18H18O8/c1-21-8-6-9(19)11-10(7-8)26-15-12(13(11)20)14(22-2)16(23-3)18(25-5)17(15)24-4/h6-7,19H,1-5H3 |
InChI Key |
SVEPSJMWTARFFE-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C2C(=C1)OC3=C(C2=O)C(=C(C(=C3OC)OC)OC)OC)O |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC3=C(C2=O)C(=C(C(=C3OC)OC)OC)OC)O |
Other CAS No. |
63504-29-0 |
Synonyms |
1-hydroxy-3,5,6,7,8-pentamethoxy-xanthone 1-hydroxy-3,5,6,7,8-pentamethoxyxanthone eustomin |
Origin of Product |
United States |
Natural Occurrence and Phytogeographical Distribution of Eustomin
Eustomin has been identified in several plant species, primarily within the Gentianaceae family. Notable sources include various species of the Centaurium and Eustoma genera. scispace.comresearchgate.netresearchgate.net
Specifically, this compound has been found in Centaurium erythraea, Centaurium linarifolium, and Centaurium littorale. scispace.com It is also reported to occur in Eustoma grandiflorum. scispace.comresearchgate.net The genus Centaurium comprises approximately 50 plant species distributed across the northern hemisphere. researchgate.net Centaurium erythraea, commonly known as common centaury, is found in numerous countries, including those in the Balkan Peninsula, as well as Morocco, Algeria, Italy, Spain, and Portugal. researchgate.net Eustoma grandiflorum, also known as Russell's lisianthus, is native to the southern parts of North America and the northern parts of South America. researchgate.net
Xanthones, in general, are widely distributed secondary metabolites found not only in terrestrial and marine plants but also in fungi and lichen. researchgate.net Their presence in diverse plant families such as Clusiaceae, Hypericaceae, and Gentianaceae is well-documented. researchgate.net
Chemodiversity and Genotypic Variation in Eustomin Content
Chemodiversity refers to the variation in the composition of specialized metabolites within and among plant populations. nih.gov This diversity can be influenced by both environmental factors and genetic variation. nih.govfrontiersin.org
Research indicates that the concentration of xanthone (B1684191) compounds, including Eustomin and demethylthis compound, can vary within a species depending on factors such as growth conditions and plant part. researchgate.net For instance, studies on Centaurium erythraea have shown that the concentration of xanthones can be greater in shoots of plants obtained by in vitro culture compared to aerial parts of plants harvested from natural habitats. researchgate.net Both plants grown in vitro and those from natural habitats showed an increased amount of xanthones in roots compared to shoots. researchgate.net The composition of culture media and the presence of plant growth regulators can also influence the amount of secondary metabolites produced in in vitro cultures. researchgate.net
Genotypic variation can play a significant role in the differences observed in plant metabolite profiles. frontiersin.org Studies on other plant species have demonstrated that different genotypes can exhibit significant variations in the levels of various metabolites in response to environmental conditions, such as nutrient availability. frontiersin.org While direct detailed research findings specifically linking genotypic variation within Centaurium or Eustoma directly to variations solely in this compound content are less extensively documented in the provided snippets, the principle of genotypic influence on secondary metabolite production is well-established in plant science. nih.govfrontiersin.orgbiorxiv.orgmdpi.com The diversity of specialized metabolites in plants at different scales, including variations among individuals and populations, is a recognized area of study in understanding how this chemodiversity arises and is maintained. nih.gov
Data on the quantitative distribution of this compound and demethylthis compound in C. erythraea from different sources illustrates this variation:
| Plant Source / Part | This compound Content | Demethylthis compound Content |
| C. erythraea (in vitro shoots) | Higher | Higher |
| C. erythraea (natural habitat aerial parts) | Lower | Lower |
| C. erythraea (in vitro roots) | Increased | Increased |
| C. erythraea (natural habitat roots) | Increased | Increased |
Note: This table is based on the relative comparisons mentioned in the source researchgate.net and does not represent absolute quantitative values.
Further research findings indicate that the levels of secoiridoids, another class of compounds found in Centaurium erythraea, can be modified by factors such as transformation by Agrobacterium rhizogenes and the developmental stage of the plants. europa.eu This highlights the complex interplay of genetic factors and environmental or developmental influences on the production of secondary metabolites in these plants.
The study of natural variation in chemical compounds within plant populations is an ongoing area of research, with various hypotheses and models being explored to understand the underlying genetic and ecological factors. nih.govbiorxiv.orgnih.gov
Biosynthesis Pathways and Metabolic Engineering of Eustomin
Elucidation of Xanthone (B1684191) Biosynthesis Pathways Preceding Eustomin Formation
The biosynthesis of the xanthone core structure, which precedes the formation of specific xanthones like this compound, involves several key stages, starting with precursors from primary metabolism.
Involvement of the Shikimate Pathway
The shikimate pathway plays a crucial role in xanthone biosynthesis by providing one of the two aromatic rings (ring B) of the xanthone skeleton. frontiersin.orgmdpi.com This pathway links carbohydrate metabolism to the biosynthesis of aromatic compounds. frontiersin.orgnih.gov Precursor compounds from glycolysis (phosphoenolpyruvate) and the pentose (B10789219) phosphate (B84403) pathway (erythrose 4-phosphate) are utilized in the synthesis of shikimate and subsequently L-phenylalanine through a series of enzymatic reactions. frontiersin.orgnih.gov In some plant families, like Gentianaceae, 3-hydroxybenzoic acid, derived from shikimate, serves as a precursor. nih.gov In other families, such as Hypericaceae, the L-phenylalanine-dependent pathway is utilized, leading to the production of benzoic acid. frontiersin.orgnih.gov
Intermediary Steps: Benzophenone (B1666685) Formation and Cyclization
A central intermediate in the biosynthesis of xanthones is a benzophenone derivative, specifically 2,3′,4,6-tetrahydroxybenzophenone (2,3′,4,6-tetraHBP). frontiersin.orgnih.gov This intermediate is formed through the condensation of a shikimate-derived precursor (like benzoyl-CoA or 3-hydroxybenzoyl-CoA) with three molecules of malonyl-CoA, a product of the acetate (B1210297) pathway. frontiersin.orgnih.govresearchgate.netnih.gov This condensation is catalyzed by a type III polyketide synthase enzyme known as benzophenone synthase (BPS). frontiersin.orgnih.govmdpi.comresearchgate.net
The formation of 2,3′,4,6-tetraHBP can occur via different routes depending on the plant species. In the L-phenylalanine-dependent pathway (e.g., in Hypericaceae), L-phenylalanine is converted to trans-cinnamic acid by phenylalanine ammonia-lyase (PAL), followed by further reactions to produce benzoyl-CoA. nih.gov Benzoyl-CoA is then condensed with malonyl-CoA by BPS to yield 2,4,6-trihydroxybenzophenone, which is subsequently hydroxylated to 2,3′,4,6-tetraHBP by benzophenone 3′-hydroxylase (B3′H), a cytochrome P450 monooxygenase. mdpi.comresearchgate.netnih.gov In the shikimate-dependent pathway (e.g., in Gentianaceae), 3-hydroxybenzoic acid is formed from shikimate and converted to 3-hydroxybenzoyl-CoA, which is then used by BPS to form 2,4,5′,6-tetrahydroxybenzophenone, and subsequently 2,3′,4,6-tetraHBP. nih.govresearchgate.net
Following the formation of the benzophenone intermediate, the xanthone ring structure is formed through a regioselective oxidative intramolecular coupling reaction. frontiersin.orgresearchgate.net This cyclization of 2,3′,4,6-tetraHBP leads to the formation of core xanthone precursors, primarily 1,3,5-trihydroxyxanthone (B1664532) (1,3,5-THX) and 1,3,7-trihydroxyxanthone (1,3,7-THX). frontiersin.orgmdpi.comresearchgate.net These reactions are catalyzed by xanthone synthases, which are cytochrome P450 oxidases (CYP81AA enzymes). mdpi.comresearchgate.netresearchgate.net The specific xanthone core formed (1,3,5-THX or 1,3,7-THX) can depend on the plant species and the specific enzymes present. frontiersin.orgmdpi.comresearchgate.net These core trihydroxyxanthones then serve as precursors for the wide variety of xanthone derivatives found in plants, including this compound, through further modifications such as hydroxylation, methylation, and glycosylation. frontiersin.org
Genetic and Enzymatic Regulation of this compound Biosynthesis
The biosynthesis of xanthones is regulated by various factors, including environmental stimuli, hormonal signals, and genetic factors. ontosight.ai Key enzymes involved in the pathway, such as BPS and cytochrome P450 monooxygenases (including B3′H and xanthone synthases), play crucial roles in controlling the flux through the pathway and determining the final xanthone products. researchgate.netontosight.ai The genes encoding these enzymes have been identified in various plant species, and their expression is often tissue-specific and developmentally regulated. ontosight.ai
For instance, the expression of the benzoate-CoA ligase (BZL) gene, involved in the L-phenylalanine-dependent pathway, has been shown to increase prior to xanthone accumulation post-elicitation, suggesting its regulatory role upstream of the xanthone pathway. frontiersin.orgmdpi.com Studies have also shown that key enzymes of the shikimate pathway, such as shikimate dehydrogenase (SKD) and shikimate kinase (SK), can be activated, leading to an increase in xanthone biosynthesis. mdpi.com
While the specific genetic and enzymatic regulation of this compound biosynthesis would involve genes and enzymes downstream of the core xanthone pathway responsible for the specific modifications leading to this compound, research on the regulation of the general xanthone pathway provides insights into the potential control mechanisms. The presence of different CYP81AA enzymes (CYP81AA1 and CYP81AA2) can influence the ratio of 1,3,5-THX and 1,3,7-THX produced, which are precursors to downstream xanthones. researchgate.netresearchgate.net
Metabolic Engineering Strategies for Enhanced this compound Production
Metabolic engineering approaches offer potential strategies for enhancing the production of valuable plant secondary metabolites like xanthones, including this compound. frontiersin.orgnih.govontosight.ainih.gov These strategies often involve manipulating the biosynthetic pathways to increase the yield of desired compounds.
Application of Specific Gene Overexpression (e.g., AtCKX) in Transgenic Plants
Metabolic engineering in transgenic plants can involve the overexpression of genes encoding key enzymes in the biosynthetic pathway to increase the metabolic flux towards the desired product. While the search results did not specifically mention the application of AtCKX gene overexpression for enhancing xanthone or this compound production, the principle of overexpressing relevant genes in the xanthone pathway is a valid metabolic engineering strategy. For example, overexpression of genes encoding enzymes like BPS, B3′H, or specific xanthone synthases could potentially lead to increased production of xanthone precursors and ultimately this compound. However, the effectiveness of such strategies depends on identifying the rate-limiting steps and the specific enzymes involved in this compound biosynthesis. Research on the overexpression of genes in other secondary metabolic pathways in transgenic plants provides a basis for this approach.
Utilization of Plant Cell and Organ Culture Systems for Xanthone Biosynthesis
Plant cell and organ culture systems, such as cell suspension cultures and hairy root cultures, have been explored as alternative methods for producing plant secondary metabolites, including xanthones. frontiersin.orgnih.govnih.govuminho.ptmdpi.com These in vitro systems offer controlled environments for growth and metabolite production, independent of seasonal and geographical limitations. uminho.ptmdpi.com
Studies have shown that plant cell and organ cultures of xanthone-producing species can accumulate significant levels of xanthones. uminho.ptmdpi.comtandfonline.com For instance, cell cultures of Hypericum androsaemum have been shown to accumulate high levels of oxygenated xanthones. uminho.pt Hairy root cultures of Gentiana dinarica have also demonstrated potential for xanthone production in bioreactors. mdpi.com
The production of xanthones in these culture systems can be influenced by various factors, including the composition of the culture medium, hormone supplementation, and elicitation. uminho.pttandfonline.com Elicitation, using agents like chitosan, has been shown to enhance xanthone biosynthesis in cell cultures of Hypericum perforatum. tandfonline.com Manipulating phytohormone levels in the culture medium has also been found to influence xanthone accumulation in Hypericum androsaemum cell cultures. uminho.pt
These in vitro systems, combined with metabolic engineering strategies, offer promising avenues for sustainable and scalable production of xanthones like this compound. frontiersin.orgnih.govnih.gov
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | Not found |
| Xanthone | 7020 nih.govfishersci.fi |
| Shikimic acid | 8742 nih.gov or 7057976 fishersci.fifishersci.ca or 10986763 nih.gov |
| Benzophenone | 3102 wikipedia.orgfishersci.cafishersci.cauni.lu |
| 2,3′,4,6-tetrahydroxybenzophenone | Not specifically found, but related Benzophenone-2 (2,2',4,4'-tetrahydroxybenzophenone) is 13544909 ontosight.ai |
| Benzoyl-CoA | Not found |
| Malonyl-CoA | Not found |
| 3-hydroxybenzoic acid | Not found |
| 3-hydroxybenzoyl-CoA | Not found |
| 2,4,6-trihydroxybenzophenone | Not found |
| 1,3,5-trihydroxyxanthone | Not found |
| 1,3,7-trihydroxyxanthone | Not found |
| trans-cinnamic acid | Not found |
| L-phenylalanine | Not found |
| Phosphoenolpyruvate | Not found |
| Erythrose 4-phosphate | Not found |
Data Tables
| Plant Species & Culture Type | Elicitor/Treatment | Effect on Xanthone Production | Key Findings | Source |
| Hypericum perforatum subsp. angustifolium cell cultures | Chitosan | Increased xanthone production, decreased flavonoid production. Induced production of 1,7-dihydroxyxanthone and cadensin G. | 1,7-dihydroxyxanthone was partially released into the medium. | tandfonline.com |
| Hypericum androsaemum calli and suspended cells | Different auxin/cytokinin combinations | Xanthone accumulation influenced by hormone supplementation. Highest specific xanthone production in calli with NAA/KIN. | Negative linear relationship between total xanthone and high NAA concentration in calli. | uminho.pt |
| Gentiana dinarica hairy root cultures | Cultured in simple bioreactors | Showed potential for xanthone production. Different clones showed different production levels. | Culture system and sucrose (B13894) concentration influenced biomass and xanthone production. | mdpi.com |
Detailed Research Findings
Research has elucidated the core xanthone biosynthetic pathway in plants, highlighting the involvement of the shikimate pathway and the formation of benzophenone intermediates. frontiersin.orgnih.govresearchgate.net Enzymes like benzophenone synthase (BPS) and cytochrome P450 monooxygenases (e.g., B3′H, CYP81AA enzymes) have been identified as crucial players in this pathway, catalyzing key condensation, hydroxylation, and cyclization reactions. nih.govmdpi.comresearchgate.netresearchgate.netnih.gov Studies using radioactively labeled precursors have demonstrated variations in the pathway between different plant species, such as the L-phenylalanine-dependent route in Hypericaceae and the shikimate-dependent route in Gentianaceae. frontiersin.orgnih.gov
Metabolic engineering efforts for xanthone production have focused on understanding and manipulating these pathways. While specific examples for this compound were not found, the general strategies involve enhancing the activity of key enzymes or utilizing in vitro culture systems. Plant cell and organ cultures have shown promise for producing xanthones, and factors influencing their accumulation in these systems, such as elicitation and hormone levels, have been investigated. uminho.ptmdpi.comtandfonline.com The identification and characterization of genes encoding biosynthetic enzymes are crucial for applying genetic engineering approaches to improve xanthone yield.
Heterologous Pathway Reconstitution in Model Systems
Heterologous pathway reconstitution involves transferring the genes responsible for the biosynthesis of a natural product from its native organism into a different, often more genetically tractable, host organism. This strategy is a cornerstone of metabolic engineering and synthetic biology for the production of complex natural products, including specialized metabolites like this compound. The primary goals of reconstituting a biosynthetic pathway in a heterologous host typically include overcoming limitations associated with the native source, such as low yield, slow growth, difficulty in genetic manipulation, or complex cultivation requirements nih.govnih.gov. By transferring the relevant biosynthetic gene cluster (BGC) or individual pathway genes, researchers aim to create a robust and efficient production platform.
The process generally involves identifying the complete set of genes encoding the enzymes and accessory proteins required for the biosynthesis of the target compound nih.gov. These genes are then assembled, often as a BGC, and introduced into a chosen heterologous host organism. Common model hosts for reconstituting natural product biosynthetic pathways include prokaryotes like Escherichia coli and Bacillus subtilis, and eukaryotes such as Saccharomyces cerevisiae (yeast) and filamentous fungi like Aspergillus nidulans and Aspergillus oryzae nih.govmdpi.com. The selection of the host depends on various factors, including its genetic tractability, growth characteristics, ability to provide necessary precursors, and capacity for post-translational modifications that might be required for enzyme activity nih.govnih.gov.
While heterologous expression has been successfully applied to the biosynthesis of various natural products, including polyketides, peptides, and terpenoids, specific detailed research findings and data tables pertaining to the heterologous reconstitution of the this compound biosynthesis pathway in model systems were not identified in the conducted literature search. Studies on this compound have characterized its presence in plants like Centaurium and Eustoma and investigated genes involved in related flavonoid pathways in the native plant daneshyari.comresearchgate.net. However, research specifically detailing the transfer and functional reconstitution of the complete this compound biosynthetic pathway into a heterologous host for production purposes was not found. Therefore, specific data tables illustrating yields, intermediate accumulation, or comparative host performance for heterologously produced this compound cannot be provided based on the available search results.
Isolation, Purification, and Structural Elucidation Methodologies in Eustomin Research
Extraction Techniques for Eustomin from Complex Botanical Matrices
The initial step in obtaining this compound from plant sources involves the extraction of compounds from the raw plant material. This compound, being a xanthone (B1684191), is typically extracted using solvents. The choice of solvent is often based on the polarity of the target compound and the matrix. For xanthones and other related compounds like secoiridoids and flavonoids found in plants containing this compound, common extraction solvents include ethanol (B145695), methanol (B129727), water, and mixtures thereof. ekb.egamu.edu.azmdpi.comajbasweb.comfrontiersin.orgmdpi.com
Traditional solvent extraction methods, such as maceration or heating with a solvent, are frequently employed. amu.edu.azajbasweb.com For instance, extraction with 80% ethanol on a water bath has been described for isolating iridoids and potentially co-occurring xanthones. amu.edu.az Another approach involves extraction with 50% ethanol under heat. amu.edu.az Methanol extracts of Centaurium species have also been used for phytochemical analysis, including the detection of this compound. tuiasi.ro
More advanced extraction techniques, such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), can potentially enhance the efficiency and reduce the time and solvent consumption compared to conventional methods. mdpi.comfrontiersin.orgmdpi.comforagehyperfoods.com These techniques facilitate cell disruption and improve solvent penetration, leading to higher extraction yields of bioactive compounds. mdpi.commdpi.comforagehyperfoods.com While these methods are increasingly used for various plant compounds, traditional solvent extraction remains a widely applied approach in the initial recovery of xanthones like this compound from plant materials. mdpi.com
Advanced Chromatographic Separation and Purification Methodologies
Following the initial extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential for separating this compound from other co-extracted substances and purifying it to a sufficient level for structural elucidation and further studies.
Column chromatography is a fundamental technique used for the bulk separation of compounds based on their differential partitioning between a stationary phase and a mobile phase. For the purification of xanthones, including this compound, various stationary phases such as silica (B1680970) gel, polyamide, aluminum oxide, and ODS (octadecyl silica, a type of reversed-phase silica) have been utilized. ekb.egamu.edu.azresearchgate.net
Silica gel column chromatography is commonly used with mobile phases of increasing polarity to elute compounds. For example, a stepwise gradient of chloroform (B151607) and methanol has been employed for the separation of fractions containing xanthones. ekb.eg Reversed-phase column chromatography using ODS is also effective, often employing gradients of water and organic solvents like methanol or acetonitrile (B52724). ekb.egresearchgate.net Diaion HP-20, a porous polymer resin, has been used as a stationary phase, with elution performed using gradients of water and methanol to fractionate extracts. ekb.eg
The choice of stationary and mobile phases depends on the polarity and chemical properties of this compound and the other compounds present in the extract. Preparative column chromatography allows for the isolation of fractions enriched in this compound, which can then be subjected to further purification steps.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for achieving higher resolution separation and purification of compounds. Both analytical and preparative HPLC are used in natural product isolation. Preparative HPLC is particularly useful for isolating pure compounds from enriched fractions obtained from initial column chromatography. researchgate.netmdpi.com
Reversed-phase HPLC, typically using C18 columns, is commonly applied for the purification of xanthones. ekb.egtuiasi.roresearchgate.netresearchgate.net The mobile phase usually consists of a mixture of water (often acidified with formic acid or phosphoric acid) and an organic solvent like acetonitrile or methanol, used in a gradient or isocratic mode. tuiasi.roresearchgate.net For instance, reversed-phase HPLC on ODS columns with acetonitrile-water gradients has been reported for separating xanthones and other compounds from plant extracts. ekb.egresearchgate.net
HPLC allows for precise separation based on subtle differences in polarity and interaction with the stationary phase, yielding highly purified this compound samples necessary for detailed structural analysis. The detection of compounds during HPLC separation is often done using UV-Visible detectors, as xanthones typically have characteristic UV absorption spectra. nih.govtuiasi.ro
Preparative Column Chromatography Techniques
Modern Spectroscopic Approaches for this compound Structural Elucidation
Once purified, the structure of this compound is determined using modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this purpose. nih.govekb.egekb.egwiley.comnumberanalytics.comsemanticscholar.org
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the functional groups within a molecule. Both one-dimensional (1D) NMR, such as ¹H NMR and ¹³C NMR, and two-dimensional (2D) NMR techniques are indispensable for the structural elucidation of complex natural products like this compound. ekb.egekb.egresearchgate.netnumberanalytics.comsemanticscholar.orgstanford.edu
¹H NMR spectroscopy reveals the types of protons present, their chemical environments, and their coupling interactions, which helps in determining the connectivity of adjacent atoms. ekb.egresearchgate.netsemanticscholar.org ¹³C NMR spectroscopy provides information about the carbon skeleton and the types of carbon atoms (e.g., methyl, methylene, methine, quaternary carbons). ekb.egresearchgate.netsemanticscholar.org
For this compound, NMR data are crucial for confirming the xanthone core and the positions of the methoxy (B1213986) and hydroxyl substituents. nih.govekb.egdoi.org Analysis of chemical shifts and coupling patterns in the ¹H NMR spectrum, particularly in the aromatic region, helps in assigning protons to specific positions on the xanthone rings. ekb.eg The ¹³C NMR spectrum provides corresponding information about the carbon atoms. ekb.eg
Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide through-bond and through-space correlations between nuclei, which are essential for unambiguously assigning signals and confirming the connectivity of the entire molecule. ekb.egekb.egsemanticscholar.org For example, HMBC correlations can link protons of methoxy groups to the carbon atoms of the xanthone core to which they are attached. ekb.eg
Studies on this compound and related xanthones have reported detailed ¹H and ¹³C NMR data, including chemical shifts and coupling constants, which serve as key evidence for their structural assignments. ekb.eg
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can help in determining its elemental composition and structural features. nih.govmdpi.comwiley.comnumberanalytics.comsemanticscholar.org Various ionization techniques can be used, depending on the nature of the compound. For natural products like this compound, techniques such as Electron Ionization (EI), Electrospray Ionization (ESI), or Fast Atom Bombardment (FAB) MS are commonly applied. ekb.egresearchgate.netucdavis.edu
Mass spectrometry is used to determine the molecular ion peak, which corresponds to the molecular weight of this compound. ekb.egresearchgate.net This information is vital for confirming the molecular formula. nih.gov Fragmentation patterns observed in the mass spectrum can provide clues about the substructures present in the molecule. numberanalytics.comsemanticscholar.org The way the molecule breaks apart under ionization conditions is characteristic of its structure.
For this compound, mass spectral data, such as the molecular ion peak at m/z 349 [M+H]⁺, have been reported, supporting its molecular formula of C₁₈H₁₈O₈. ekb.egnih.gov High-resolution mass spectrometry can provide more accurate mass measurements, allowing for the determination of the elemental composition with high confidence. researchgate.net
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectrophotometry Applications
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectrophotometry are routinely employed in the study of organic molecules to gain insights into their structural features and electronic properties. youtube.comijrpr.com IR spectroscopy focuses on the vibrational modes of a molecule, providing a "fingerprint" that helps identify the functional groups present. youtube.comspecac.com UV-Vis spectroscopy, on the other hand, involves the absorption of ultraviolet and visible light, which relates to electronic transitions within the molecule, particularly useful for detecting conjugated systems and certain functional groups. youtube.comspectroscopyonline.commdpi.com
In the context of this compound research, IR and UV-Vis spectrophotometry would be applied at various stages of isolation, purification, and structural elucidation. After isolating a compound suspected to be this compound, its IR spectrum would be recorded to identify characteristic functional groups such as hydroxyl (-OH), carbonyl (C=O), and aromatic rings, which are expected to be present in this compound based on its molecular formula. specac.com The presence and position of absorption bands in the IR spectrum provide crucial information about the types of bonds and functional groups within the molecule. specac.com
UV-Vis spectroscopy is valuable for detecting the presence of chromophores, such as conjugated double bonds or aromatic systems, in the this compound molecule. youtube.comspectroscopyonline.com The UV-Vis spectrum would show absorption maxima (λmax) at specific wavelengths, the positions and intensities of which are indicative of the nature and extent of conjugation. spectroscopyonline.commdpi.com Comparing the observed UV-Vis spectrum with known data for similar compounds or predicted spectra can support the identification of the compound as this compound. spectroscopyonline.com
While specific detailed research findings on the IR and UV-Vis spectra of this compound were not extensively available in the provided search results, the general principles of applying these techniques to structural elucidation are well-established. youtube.comijrpr.com For a compound like this compound (C₁₈H₁₈O₈), the IR spectrum would typically show absorption bands corresponding to:
O-H stretching vibrations ( alcohols or phenols) in the region of 3200-3600 cm⁻¹. specac.com
C-H stretching vibrations (aromatic and aliphatic) in the region of 2800-3100 cm⁻¹. specac.com
C=O stretching vibrations (ketones, esters, or carboxylic acids) in the region of 1650-1800 cm⁻¹. specac.com
C=C stretching vibrations (aromatic rings or double bonds) in the region of 1450-1650 cm⁻¹. specac.com
C-O stretching vibrations (ethers, esters, or alcohols) in the region of 1000-1300 cm⁻¹. spectroscopyonline.com
Fingerprint region (complex vibrations specific to the molecule) below 1500 cm⁻¹. specac.com
The UV-Vis spectrum of this compound would likely exhibit absorption maxima in the ultraviolet region due to the presence of aromatic rings and potentially conjugated carbonyl systems. spectroscopyonline.com The exact λmax values would depend on the specific arrangement of these chromophores within the this compound structure. spectroscopyonline.com
These spectroscopic data, in conjunction with information from other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are critical for the comprehensive structural elucidation of this compound. youtube.comnih.gov
Table 1: Expected Characteristic IR Absorption Bands for this compound (Illustrative based on functional groups)
| Functional Group | Approximate Wavenumber (cm⁻¹) | Intensity |
| O-H stretching | 3200-3600 | Broad |
| C-H stretching (aliph.) | 2850-2960 | Medium/Strong |
| C-H stretching (arom.) | 3000-3100 | Weak/Medium |
| C=O stretching | 1650-1800 | Strong |
| C=C stretching (arom.) | 1450-1600 | Medium |
| C-O stretching | 1000-1300 | Strong |
Table 2: Expected UV-Vis Absorption Characteristics for this compound (Illustrative)
| Chromophore Present | Expected Absorption Region |
| Aromatic Rings | 200-280 nm |
| Conjugated Carbonyl | 230-300 nm (n→π*) |
| Extended Conjugation | Longer Wavelengths |
Chemical Synthesis, Structural Modification, and Analog Design of Eustomin
Total Synthesis Approaches for Eustomin
The total synthesis of complex natural products like this compound allows for the production of the compound independently of its natural source and provides pathways for generating structural variants. Xanthones, the structural class to which this compound belongs, can be synthesized through various methodologies.
One of the most utilized approaches for the synthesis of polyoxygenated xanthones involves the benzophenone (B1666685) route. This strategy typically begins with a Friedel-Crafts acylation between a suitably substituted benzoic acid derivative and a phenolic compound to form a benzophenone intermediate. Subsequent intramolecular cyclization of the benzophenone, often facilitated by acidic or basic conditions, yields the xanthone (B1684191) scaffold. up.ptup.pt This method is particularly versatile for introducing diverse substitution patterns characteristic of natural xanthones. up.pt
A specific reported synthesis of 1-hydroxy-3,5,6,7,8-pentamethoxyxanthone (this compound) involved starting from 1,3-Dibenzyloxy-5,6,7,8-tetramethoxyxanthone. scispace.com While the detailed reaction sequence for this specific conversion may vary, it highlights that synthetic routes have been developed to access the this compound structure.
Other general methods for xanthone synthesis include condensation reactions between a salicylic (B10762653) acid derivative and a phenol, or an aryl aldehyde with a phenol. up.ptup.pt These methods offer alternative routes to the xanthone core, and their applicability to the synthesis of highly substituted xanthones like this compound depends on the availability and reactivity of appropriately substituted starting materials.
Semisynthesis and Chemical Derivatization Strategies for this compound
Semisynthesis involves using a naturally occurring precursor to synthesize the target compound or its derivatives. In the context of this compound, which is found in plants, semisynthesis can involve isolating a related xanthone or a biosynthetic intermediate from plant material and chemically converting it to this compound or its analogues.
Plant tissue culture techniques have shown promise in influencing the production of xanthones, including this compound, in Centaurium erythraea. researchgate.netresearchgate.net Variations in culture conditions, such as the concentration of plant growth regulators, can affect the accumulation of these compounds. researchgate.net This suggests that plant-based production could potentially serve as a source of precursors for semisynthetic efforts.
Chemical derivatization of isolated this compound or related xanthones is a common strategy to explore the impact of structural modifications on biological activity or to improve analytical detection. General chemical modification techniques applicable to xanthones with hydroxyl and methoxy (B1213986) groups could involve reactions such as methylation, acetylation, glycosylation, or etherification of the hydroxyl group, or demethylation of methoxy groups. These modifications can alter the compound's polarity, solubility, and reactivity.
Studies on other natural products and drug candidates demonstrate that chemical derivatization is a valuable tool for creating libraries of compounds with modified properties. nih.govmdpi.comnih.govresearchgate.netbeilstein-journals.orgmdpi.com While specific detailed derivatization strategies applied directly and extensively to this compound are not widely detailed in the provided search results, the principles of modifying functional groups on the xanthone core are well-established in organic chemistry and natural product research.
Rational Design and Synthesis of this compound Analogues
Rational design of chemical analogues involves the deliberate modification of a lead compound's structure to enhance desired properties, such as potency, selectivity, or metabolic stability, or to explore structure-activity relationships. For this compound, the design of analogues would likely focus on modifying the substitution pattern on the xanthone core, particularly the positions of the hydroxyl and methoxy groups.
Exploration of Structural Diversification for Research Purposes
Structural diversification of the xanthone scaffold is a key aspect of medicinal chemistry research. By synthesizing analogues with variations in the number, position, and type of substituents, researchers can investigate how these changes affect interactions with biological targets. For this compound, this could involve synthesizing analogues with different methylation patterns, introducing or removing hydroxyl groups, or incorporating other functional groups onto the xanthone backbone.
Research into other xanthones has shown that even subtle changes in substitution can significantly impact biological activities. nih.govsci-hub.se Therefore, creating a library of this compound analogues with systematic structural variations is essential for comprehensive research into its biological potential.
Synthetic Methodologies for this compound Derivatives
The synthesis of this compound derivatives can employ various synthetic methodologies depending on the desired structural modification. Approaches for synthesizing substituted xanthones, as discussed in Section 5.1, are directly relevant. The benzophenone route and condensation reactions provide versatile platforms for constructing the core xanthone structure with different substitution patterns. up.ptup.pt
Furthermore, functional group transformations on a pre-formed xanthone scaffold can be used to synthesize derivatives. For example, selective demethylation of methoxy groups, alkylation or acylation of hydroxyl groups, or introduction of new substituents via electrophilic aromatic substitution or coupling reactions could be employed. researchgate.netscispace.com The specific methodology chosen would depend on the target analogue's structure and the availability of appropriate synthetic reagents and conditions. The synthesis of libraries of aminated xanthones, for instance, has been achieved through reductive amination of a xanthone precursor nih.gov.
The development of efficient and regioselective synthetic methods is crucial for accessing a diverse range of this compound analogues for comprehensive biological evaluation and research purposes.
Structure Activity Relationship Sar Studies of Eustomin and Its Derivatives
Correlating Eustomin's Molecular Structure with Biological Activities
This compound (1-Hydroxy-3,5,6,7,8-pentamethoxyxanthone) is a pentamethoxylated xanthone (B1684191) scribd.comresearchgate.net. Xanthones, as a class of natural products, exhibit a broad spectrum of pharmacological properties, including antioxidant, anticarcinogenic, antitumor, and antidiabetic activities researchgate.net. This compound itself has been reported to possess antimutagenic properties core.ac.ukbg.ac.rs.
The presence and position of methoxy (B1213986) groups (-OCH₃) and hydroxyl groups (-OH) on the xanthone core structure are key features that can influence the biological activity of xanthones researchgate.net. The specific arrangement of the five methoxy groups and the single hydroxyl group in this compound's structure (a 1-hydroxy and 3,5,6,7,8-pentamethoxy substitution pattern) is hypothesized to be responsible for its observed biological effects.
While direct, detailed studies explicitly correlating systematic structural modifications of this compound to changes in a specific biological activity are not extensively detailed in the provided snippets, the reported antimutagenic activity of this compound and its derivative demethylthis compound (1,8-dihydroxy-3,5,6,7-tetramethoxyxanthone) offers a starting point for SAR considerations core.ac.ukbg.ac.rsscribd.com. Demethylthis compound differs from this compound by the presence of a hydroxyl group at position 8 instead of a methoxy group and a hydroxyl group at position 1 and 8. The observation that both this compound and demethylthis compound exhibit antimutagenic properties suggests that the core xanthone structure and possibly the methoxylation/hydroxylation pattern on the A and B rings are important for this activity core.ac.ukbg.ac.rsscribd.com.
Research on other xanthones indicates that the number and position of hydroxyl and methoxy groups significantly impact their biological effects, such as antioxidant activity, enzyme inhibition, and cytotoxicity researchgate.net. For instance, studies on xanthone derivatives as potential antimalarial agents have suggested that specific methoxylation patterns can influence inhibitory activity against enzymes like PfLDH researchgate.net. This general principle for xanthones supports the idea that the unique substitution pattern of this compound is directly linked to its biological profile.
Data on the antimutagenic activity of this compound and demethylthis compound is presented below:
| Compound | Structure | Activity Against Salmonella typhimurium (Strain TA-100) | Inhibition % (vs 2-NF) | Inhibition % (vs 2-AA) |
| This compound | 1-Hydroxy-3,5,6,7,8-pentamethoxyxanthone | Strong inhibition (50 µ g/plate ) | 76% | 64% |
| Demethylthis compound | 1,8-Dihydroxy-3,5,6,7-tetramethoxyxanthone | Active (50 µ g/plate ) | 43% | 39% |
Note: Data derived from search result europa.eu, originally citing Schimmer and Mauthner, 1996.
This table illustrates a difference in potency between this compound and demethylthis compound, suggesting that the structural variation (specifically the substitution at position 8 and potentially position 1) influences the degree of antimutagenic activity.
Identification of Critical Pharmacophores and Structural Determinants for this compound's Effects
Based on the limited direct SAR information on this compound, identifying definitive critical pharmacophores specifically for this compound's activities requires more extensive research. However, by considering this compound within the broader context of xanthone SAR, some inferences can be made.
A pharmacophore is defined as the ensemble of steric and electronic features necessary to ensure the optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response unina.it. For xanthones, the core dibenzo-γ-pyrone structure is the fundamental scaffold. The positions and types of substituents on this core are the primary determinants of specific activities researchgate.net.
General xanthone SAR studies indicate that hydroxyl groups can be involved in hydrogen bonding interactions with biological targets, while methoxy groups contribute to lipophilicity and can affect interactions through steric and electronic effects researchgate.net. The specific pattern of methoxylation and hydroxylation in this compound likely creates a unique electronic and spatial arrangement that dictates its interaction with the cellular components involved in the antimutagenic mechanism.
Further SAR studies involving systematic modifications of the methoxy and hydroxyl groups on the this compound scaffold would be necessary to precisely delineate the critical pharmacophoric features and their spatial arrangement required for its biological activities.
Mechanistic Insights Derived from SAR Analysis
SAR analysis can provide insights into the potential mechanisms by which a compound exerts its biological effects wm.edu. While the exact mechanism of this compound's antimutagenic activity is not detailed in the provided search results, the SAR information, even if limited, can offer clues.
The difference in antimutagenic potency between this compound and demethylthis compound implies that the structural variations affect the interaction with the biological target(s) responsible for the antimutagenic effect europa.eu. This target could be an enzyme involved in the activation of mutagens, a DNA repair mechanism, or a molecule involved in cellular defense against DNA damage.
Considering the general properties of xanthones, potential mechanisms could involve:
Antioxidant activity: Many xanthones are known antioxidants, and oxidative stress can lead to DNA damage and mutations. If this compound acts as an antioxidant, its specific substitution pattern would influence its radical scavenging or metal chelating abilities.
Enzyme inhibition: Xanthones can inhibit various enzymes. The differential activity of this compound and demethylthis compound suggests they might interact differently with an enzyme involved in the metabolic activation of 2-NF and 2-AA or an enzyme involved in DNA repair pathways.
Intercalation with DNA: Some planar aromatic compounds can intercalate with DNA, potentially interfering with the action of mutagens or affecting DNA repair. The xanthone core is planar, and the substituents could influence the efficiency and specificity of intercalation.
The SAR data showing varying degrees of antimutagenic activity for this compound and demethylthis compound supports a mechanism that is sensitive to the precise chemical structure. A more potent interaction with a target leading to reduced mutagenicity is suggested for this compound compared to demethylthis compound. To gain definitive mechanistic insights, SAR studies would need to be combined with biochemical and cellular assays investigating these potential pathways and identifying the specific molecular targets.
Pharmacological and Biological Activities: Mechanistic Investigations of Eustomin
In Vitro Anti-Cancer Activity and Cellular Mechanisms
In vitro studies have been conducted to evaluate the potential of eustomin to inhibit cancer cell growth and understand the underlying cellular mechanisms involved.
Colorectal cancer cell lines, including DLD1 and its multidrug-resistant counterpart DLD1-TxR, are commonly used models in cancer research to assess the efficacy of potential therapeutic agents and investigate mechanisms of resistance. nih.govmdpi.comcytion.comculturecollections.org.ukdsmz.demedsci.orgatcc.orgnih.govebiohippo.comnih.gov While the provided search results mention the use of DLD1 and DLD1-TxR cell lines in studies involving other compounds and resistance mechanisms, direct detailed findings on this compound's specific effects on these cell lines, including data tables, were not prominently available in the initial search. Studies on plant extracts containing this compound have shown antifungal activity, but specific in vitro anti-cancer data for pure this compound on DLD1 or DLD1-TxR cells were not detailed in the provided snippets. tuiasi.ro
Understanding the molecular pathways and cellular targets that this compound interacts with is crucial for elucidating its biological activities. General research on anti-cancer compounds highlights that they often modulate various signaling pathways, induce apoptosis (programmed cell death), affect oxidative stress, and regulate transcription factors. cancer.org.aumdpi.comnovocure.com Cellular signaling pathways such as MAPK, NF-κB, and JAK-STAT are known to be involved in inflammatory responses and can be dysregulated in cancer. oncotarget.com Compounds with anti-cancer potential can act by activating or deactivating these molecular pathways. cancer.org.au While the search results discuss molecular pathways and cellular targets in the context of cancer and other bioactive compounds, specific details regarding the direct interaction of this compound with particular molecular pathways or its identified cellular targets were not explicitly provided. Research on xanthones, the class of compounds to which this compound belongs, indicates a broad spectrum of pharmacological properties, including anticancer activity, often linked to their structural diversity and potential interactions with various cellular components. researchgate.net
This compound's Effects on Colorectal Cancer Cell Lines (e.g., DLD1, DLD1-TxR)
Other Investigated Biological Activities at Molecular or Cellular Levels
Beyond direct anti-cancer effects, other biological activities of this compound at the molecular or cellular level have been explored.
The influence of this compound on enzyme systems is an area of investigation for understanding its biological effects. Plant extracts and phytoconstituents have been studied for their impact on enzyme activity, particularly antioxidant enzymes, in the context of conditions like impaired glucose homeostasis. nih.gov Some studies on plant extracts containing this compound have reported antifungal activity, suggesting potential interactions with enzymes critical for fungal growth. tuiasi.ro Peptidases, a class of enzymes, are also recognized as potential therapeutic targets in anti-cancer management due to their role in tumor progression. frontiersin.org While the search results indicate that this compound is present in plants studied for various biological activities, including antimicrobial effects which might involve enzyme interactions, specific data detailing this compound's direct influence on particular enzyme systems were not found.
Modulation of cellular signaling pathways is a common mechanism by which bioactive compounds exert their effects. Cellular signaling events are fundamental for regulating a wide range of cellular functions, including growth, differentiation, and apoptosis. Dysregulation of these pathways is often implicated in diseases like cancer. mdpi.comoncotarget.com While the provided information underscores the importance of cellular signaling in biological processes and disease, and mentions that phytochemicals can modulate these pathways mdpi.com, specific research findings detailing how this compound directly modulates particular cellular signaling pathways were not available in the search results.
Biotechnological Approaches for Eustomin Production and Yield Enhancement
Application of Plant Tissue Culture and In Vitro Propagation for Eustomin-Producing Species
Plant tissue culture and in vitro propagation are foundational biotechnological techniques that enable the rapid and large-scale multiplication of plants producing this compound, such as Eustoma grandiflorum pomics.comdergipark.org.trbibliotekanauki.plresearchgate.net. These methods are crucial for generating a consistent supply of plant material that is free from pathogens, which is vital for reliable this compound production frontiersin.org. A variety of plant parts, including shoot tips, lateral buds, internode stem segments, leaf fragments, roots, and petals, have been successfully utilized as explants for the in vitro propagation of Eustoma grandiflorum pomics.comdergipark.org.tr. Among these, leaf explants have demonstrated a high capacity for regeneration in certain studies dergipark.org.tr.
Protocols for the micropropagation of Eustoma grandiflorum typically involve cultivating explants on specialized media, such as Murashige and Skoog (MS) medium or Gamborg B5 medium, supplemented with plant growth regulators (PGRs) pomics.comdergipark.org.trbibliotekanauki.plcabidigitallibrary.org. Common PGRs used include auxins like Naphthalene Acetic Acid (NAA), Indole-3-acetic acid (IAA), and 2,4-Dichlorophenoxyacetic acid (2,4-D), as well as cytokinins such as 6-benzylaminopurine (B1666704) (BAP) and Kinetin (KIN) pomics.comdergipark.org.trbibliotekanauki.plcabidigitallibrary.org. The specific type and concentration of these PGRs play a critical role in influencing the formation and elongation of shoots, as well as root development pomics.comdergipark.org.trbibliotekanauki.plcabidigitallibrary.org. For instance, studies have shown that MS media containing BAP at concentrations of 3.0 and 4.0 mg L-1, when used alone, were particularly effective in promoting the regeneration of new shoots from Lisianthus leaf explants, resulting in high rates of shoot formation and a greater number of elongated shoots dergipark.org.tr. Another study reported that Gamborg B5 medium supplemented with 0.1 mg L-1 NAA and 0.5 mg L-1 BAP effectively induced callus formation, and subsequent culture on B5 medium with 0.1 mg L-1 2,4-D and 0.5 mg L-1 BAP led to the regeneration of a substantial number of shoots per explant cabidigitallibrary.org. Successful rooting of in vitro-derived shoots can often be achieved on MS medium, sometimes with the addition of IAA or activated charcoal dergipark.org.trcabidigitallibrary.org.
The success and efficiency of micropropagation protocols are significantly influenced by factors such as the plant's genotype, the type of explant used, and the precise composition of the culture medium dergipark.org.tr.
Strategies for Bioprocess Optimization in Cell and Organ Cultures
Optimizing the bioprocesses within plant cell and organ cultures is a crucial step towards maximizing the yield of valuable secondary metabolites like this compound researchgate.netresearchgate.net. This involves the careful manipulation of various environmental and nutritional factors within the controlled culture system to enhance both cell proliferation and the accumulation of the desired metabolite. Key strategies for bioprocess optimization include fine-tuning the composition of the culture medium, adjusting the concentrations and ratios of plant growth regulators, controlling light and temperature conditions, and employing elicitors and precursors researchgate.netresearchgate.net.
Research on Eustoma grandiflorum tissue cultures has explored the impact of different combinations and concentrations of PGRs on regeneration and growth parameters pomics.comdergipark.org.trbibliotekanauki.plcabidigitallibrary.org. For example, specific ratios of BAP and NAA in MS medium have been evaluated for their effects on shoot multiplication and elongation rates pomics.comdergipark.org.trbibliotekanauki.pl. Optimizing these parameters is fundamental to establishing efficient cell or organ cultures capable of producing this compound.
While detailed data specifically on this compound yield optimization in Eustoma cell or organ cultures is not extensively available in the provided search results, studies on the in vitro production of other plant secondary metabolites demonstrate the potential of these optimization strategies researchgate.netresearchgate.net. Adjusting the culture medium composition, including the balance of carbon to nitrogen sources and the inclusion of specific trace elements and vitamins, can lead to a significant increase in the production rate of target compounds frontiersin.org. Elicitation, which involves exposing the cultures to various stress factors (either biotic or abiotic), can trigger the plant's defense mechanisms and consequently boost the production of secondary metabolites researchgate.net. Supplying precursors, which are the chemical building blocks required for the synthesis of the target compound, can also enhance the yield by providing readily available substrates for the biosynthetic pathway researchgate.net.
Advanced computational tools, such as response surface methodology (RSM) and artificial neural networks (ANN), can be effectively applied to optimize in vitro culture conditions and improve the production of bioactive compounds researchgate.netnih.gov. These modeling frameworks help in understanding the complex interactions between different culture parameters and can predict the optimal conditions required for achieving maximum metabolite production researchgate.netnih.gov.
Advanced Analytical Methodologies in Eustomin Research
Quantitative Determination of Eustomin in Biological Samples and Plant Extracts
Quantitative analysis of this compound in biological samples and plant extracts is essential for various research purposes, including phytochemical studies and potentially pharmacokinetic investigations. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are commonly employed for this purpose due to their sensitivity and accuracy. researchgate.netbrewerscience.com
In quantitative chromatography, the concentration or amount of an analyte is determined by measuring the area or height of its peak in the chromatogram. This measurement is proportional to the analyte's concentration, and a calibration curve constructed using standards of known concentrations is used to determine the concentration in unknown samples. jascoinc.comdrawellanalytical.com The external standard method and the internal standard method are two common approaches for quantification using calibration curves. jascoinc.com The internal standard method can improve precision by compensating for variations in sample preparation and analysis conditions. jascoinc.com
HPLC-UV has been used for the identification and quantification of secondary metabolites, including xanthones, in plant extracts. researchgate.net For instance, phytochemical profiling of Gentianella austriaca utilized HPLC for the identification and quantification of various secondary metabolites, including xanthones. researchgate.net LC-MS/MS is also a powerful tool for both qualitative and quantitative analysis, particularly in complex matrices, allowing for reliable measurement by comparing mass spectrometric data to calibration curves. researchgate.netdrawellanalytical.com
While specific detailed research findings on the quantitative determination of this compound in biological samples were not extensively found, the general principles and techniques applied to other xanthones and plant metabolites are applicable. Studies on other plant extracts highlight the use of GC-MS for both qualitative and quantitative determination of bioactive compounds. phytopharmajournal.comnih.gov
Qualitative Profiling and Chemometric Analysis of this compound and Related Xanthones
Qualitative profiling aims to identify the presence and diversity of this compound and other xanthones in a sample. This often involves techniques that provide structural information. Spectroscopic methods such as UV, IR, NMR, and mass spectrometry are valuable for structural elucidation of xanthones. nih.gov
Chromatographic techniques coupled with mass spectrometry, such as LC-MS and GC-MS, are powerful tools for qualitative analysis, providing both separation and identification capabilities. researchgate.netbrewerscience.comdrawellanalytical.cominnovatechlabs.com LC-MS, for example, combines the separation power of liquid chromatography with the ability of mass spectrometry to provide detailed structural information. drawellanalytical.com UHPLC-DAD-IT-MS/MS has been used for the phytochemical analysis and identification of secondary metabolites, including xanthones, in plant species. researchgate.net
Chemometric analysis involves the application of statistical methods to chemical datasets to extract relevant information and identify patterns. itecgoi.innih.gov In the context of xanthone (B1684191) research, chemometrics can be used for fingerprinting, classification, and differentiation of plant extracts based on their xanthone profiles. jrespharm.combg.ac.rs Techniques such as Principal Component Analysis (PCA) and Cluster Analysis (CA) are commonly used chemometric methods for pattern recognition and similarity determination in complex chemical datasets, including those from chromatographic or spectroscopic analysis of plant extracts. nih.govjrespharm.commdpi.comunesp.br
For example, 1H-NMR profiling combined with chemometrics has been used to classify honey samples based on their botanical or geographical origins by evaluating clustering using multivariate statistical tools. mdpi.com This approach is fast, reproducible, and requires minimal sample pre-treatment. mdpi.com Similarly, FTIR spectroscopy combined with chemometrics has been applied for fingerprinting and classification of mangosteen extracts based on solvent type and fruit part. jrespharm.com While direct examples of chemometric analysis specifically applied to this compound profiling were not prominent in the search results, the methodology is well-established for the analysis of xanthones and other secondary metabolites in plant matrices.
Advanced Sample Preparation and Derivatization Techniques for this compound Analysis
Effective sample preparation is crucial for accurate and reliable analysis of this compound in complex matrices like biological samples and plant extracts. researchgate.net The goal of sample preparation is to isolate and concentrate the analytes of interest while removing interfering substances. Various techniques are employed depending on the sample matrix and the analytical method to be used.
For plant extracts, common preparation steps include drying the plant material, grinding it into a powder, and then performing extraction using appropriate solvents. phytopharmajournal.comphytojournal.com The choice of solvent is critical and can significantly impact the yield and composition of the extracted phytochemicals. nih.govphytojournal.com Sequential extraction with solvents of increasing polarity is a common approach to obtain different classes of compounds. researchgate.net
Advanced sample preparation techniques include Solid Phase Microextraction (SPME), which is a solvent-free technique that combines sampling, isolation, and enrichment in a single step. researchgate.netsigmaaldrich.com SPME uses a coated fiber to extract analytes from the sample matrix, which are then desorbed directly into a chromatographic instrument. sigmaaldrich.com This technique requires small sample volumes and can save preparation time and solvent costs. researchgate.net BioSPME is a variation specifically designed for bioanalytical microsampling and sample preparation from biological samples, selectively extracting analytes while repelling macromolecules. sigmaaldrich.com
Derivatization is a technique used to modify analytes to improve their suitability for chromatographic analysis, particularly for GC. sigmaaldrich.comrestek.com Compounds with low volatility or poor thermal stability can be converted into more volatile and stable derivatives. sigmaaldrich.comrestek.com For GC analysis, common derivatization methods for compounds with functional groups like hydroxyl, carboxyl, and amine involve silylation or acetylation. sigmaaldrich.comrestek.com Trimethylsilylation, often using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), adds trimethylsilyl (B98337) groups to these functionalities. sigmaaldrich.com While derivatization can be necessary for GC analysis of certain compounds, it can also introduce complications, such as the formation of multiple isomers. restek.com For LC-MS/MS analysis, chemical derivatization can be used to improve ionization efficiency and chromatographic separation, which is particularly important for low-abundance metabolites. nih.govnih.gov The stability of derivatized products in stored sample extracts is an important consideration. nih.gov
While specific derivatization procedures for this compound were not detailed in the search results, the general principles and reagents used for derivatizing xanthones or compounds with similar functional groups would be applicable. Research on the analysis of other compounds like sugars and vitamin D metabolites highlights the importance and considerations of derivatization techniques in advanced analytical workflows. restek.comnih.govnih.gov
Future Research Directions and Emerging Paradigms in Eustomin Studies
Integration of Multi-Omics Technologies in Eustomin Biosynthesis and Activity Research
The application of multi-omics technologies, such as genomics, transcriptomics, and metabolomics, holds significant promise for unraveling the complexities of this compound biosynthesis and its biological activities nih.govnih.govmdpi.com. These integrated approaches can provide a comprehensive view of the molecular pathways involved in the production of this compound in plants and how these pathways are regulated nih.govmdpi.com. By correlating gene expression profiles with metabolite accumulation, researchers can identify key enzymes and genes involved in the biosynthetic pathway of this compound nih.govmdpi.com. This understanding is crucial for potential metabolic engineering strategies to enhance this compound production in host organisms or cell cultures researchgate.net.
Furthermore, multi-omics can shed light on the mechanisms underlying the observed biological activities of this compound. For instance, transcriptomic and proteomic analyses in biological systems treated with this compound could reveal the cellular pathways and protein targets modulated by the compound. Integrating these data can provide a systems-level understanding of this compound's effects, potentially identifying novel therapeutic targets or confirming traditional uses nih.gov. The increasing availability of omics data and advancements in computational tools for data integration and analysis are facilitating this research nih.govmdpi.com.
Application of Computational Chemistry and Artificial Intelligence in this compound Drug Discovery Research
Virtual Screening: Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be used to screen large databases of compounds to identify potential this compound analogues with enhanced activity or improved pharmacokinetic properties researchgate.netchemrxiv.org. AI algorithms can further refine this process by predicting the binding affinity of this compound and its derivatives to specific biological targets based on their chemical structures mdpi.compostindustria.comnih.gov.
De Novo Drug Design: AI-driven de novo design approaches can generate novel molecular structures inspired by this compound's scaffold, aiming to design compounds with desired biological activities and physicochemical properties researchgate.netrsc.org.
Mechanism Elucidation: Computational simulations can help to understand the interaction of this compound with its biological targets at the molecular level, providing insights into its mechanisms of action researchgate.net. This can guide the rational design of more potent and selective analogues.
Predicting ADMET Properties: AI models can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its analogues, helping to prioritize promising candidates early in the drug discovery pipeline and reduce the need for extensive experimental testing postindustria.comchemrxiv.org.
The integration of computational chemistry and AI with experimental data on this compound is expected to significantly accelerate the process of identifying and developing this compound-based therapeutics researchgate.netmdpi.comnih.gov.
Sustainable Production Methods and Biocatalysis for this compound and its Analogues
The sustainable production of natural products like this compound is a growing concern, driven by environmental considerations and the need for reliable supply chains infinitabiotech.comcsir.co.zagesundheitsindustrie-bw.de. Traditional extraction from plants can be resource-intensive and dependent on agricultural yields. Future research will likely explore sustainable alternatives, including:
Biocatalysis: Utilizing enzymes or whole-cell systems to catalyze specific steps in the synthesis of this compound or its analogues offers a greener approach compared to traditional chemical synthesis infinitabiotech.comgesundheitsindustrie-bw.denih.gov. Enzyme engineering can be employed to develop biocatalysts with enhanced efficiency, selectivity, and stability for this compound production infinitabiotech.comul.ie.
Synthetic Biology: Engineering microorganisms or plant cell cultures to produce this compound through synthetic biology approaches can provide a controlled and scalable production method researchgate.netnih.gov. This involves introducing or modifying genes responsible for the biosynthetic pathway of this compound in a suitable host organism.
Improved Plant Cultivation: For plant-based production, research into optimizing cultivation methods, such as hydroponics or tissue culture, could lead to higher yields of this compound researchgate.netacgpubs.org. Understanding the factors influencing this compound accumulation in plants through multi-omics can inform these efforts.
These sustainable production methods aim to reduce the environmental footprint and improve the economic viability of obtaining this compound and its related compounds infinitabiotech.comcsir.co.zagesundheitsindustrie-bw.de.
Exploration of Uncharted Biological Activities and Novel Mechanistic Pathways
While some biological activities of this compound and other xanthones are known, there is significant potential for discovering uncharted activities and understanding novel mechanistic pathways researchgate.netresearchgate.netresearchgate.net. Future research should involve:
High-Throughput Screening: Implementing high-throughput screening assays against a wider range of biological targets and disease models can reveal new therapeutic potentials for this compound .
Investigation of Synergistic Effects: Exploring the potential synergistic effects of this compound in combination with other natural compounds or existing drugs could lead to the development of more effective therapies.
Detailed Mechanistic Studies: Utilizing advanced cellular and molecular techniques to delve deeper into the mechanisms by which this compound exerts its effects is crucial. This includes identifying specific protein targets, signaling pathways, and cellular processes influenced by this compound nih.govmdpi.com.
Activity of Analogues: Synthesizing and testing novel this compound analogues can help establish structure-activity relationships, guiding the design of compounds with improved potency, selectivity, and desired biological profiles.
Exploring these uncharted territories will broaden the potential applications of this compound in medicine and provide valuable insights into its biological interactions researchgate.net.
Q & A
Q. What standardized extraction protocols are recommended for isolating eustomin from plant sources, and how do solvent choices influence yield?
Methanol is widely used for extracting xanthones like this compound due to its polarity, which aligns with the compound’s solubility profile. For example, methanol extracts of Centaurium erythraea shoots and roots were analyzed via UHPLC/DAD/MS2 to quantify this compound and related xanthones . Ethanol is also effective for antimutagenicity assays, as demonstrated in studies on C. erythraea . Researchers should optimize solvent ratios (e.g., aqueous methanol) and employ Soxhlet or ultrasonic-assisted extraction to enhance yield.
Q. Which analytical techniques are most reliable for quantifying this compound in plant matrices?
UHPLC coupled with diode array detection (DAD) and tandem mass spectrometry (MS2) provides high sensitivity for xanthone quantification. This method was validated in comparative studies of diploid and tetraploid C. erythraea, where this compound levels were 2.3-fold higher in tetraploids . Nuclear magnetic resonance (NMR) is critical for structural elucidation, particularly to distinguish this compound from analogs like demethylthis compound .
Q. How do researchers establish baseline bioactivity profiles for this compound?
Initial screens should include antioxidative assays (e.g., DPPH radical scavenging) and antimutagenicity tests. This compound showed IC50 values of 1.87 μM in antioxidative assays and reduced mutagenicity in Salmonella typhimurium strains via bioantimutagenic mechanisms (e.g., DNA repair modulation) . Dose-response curves and positive controls (e.g., ascorbic acid for antioxidants) are essential for validity.
Advanced Research Questions
Q. How can conflicting data on this compound biosynthesis in diploid vs. tetraploid plants be reconciled?
In C. erythraea, tetraploid shoots produced 2.3-fold more this compound than diploids, while other xanthones (e.g., desmethylthis compound) were higher in diploids . These discrepancies may stem from ploidy-dependent metabolic trade-offs or regulatory gene expression shifts. Researchers should pair metabolomic data with transcriptomic analyses (e.g., RNA sequencing) to map biosynthetic pathways and identify rate-limiting enzymes.
Q. What experimental designs address the mechanistic ambiguity between this compound’s antimutagenic vs. desmutagenic activity?
Schimmer and Mauthner (1996) differentiated these mechanisms by testing this compound against mutagens with distinct modes of action (e.g., 2-nitrofluorene vs. nalidixic acid). Antimutagens reduce mutation frequency post-DNA damage (e.g., repair enhancement), while desmutagens directly inactivate mutagens. Researchers should use Ames test variants with pre-incubation protocols to isolate mechanisms .
Q. What statistical approaches are optimal for analyzing dose-dependent bioactivity in this compound studies?
Non-linear regression models (e.g., four-parameter logistic curves) are ideal for IC50 determination. For comparative studies (e.g., diploid vs. tetraploid yields), ANOVA with post-hoc Tukey tests can resolve significant differences, as applied in UHPLC quantification . Meta-analyses of existing data require heterogeneity tests (e.g., I² statistic) to assess combinability across studies .
Q. How can researchers improve reproducibility in this compound bioassays?
Standardize plant growth conditions (e.g., light, soil pH) to minimize metabolic variability. For bioactivity assays, adhere to OECD guidelines for in vitro mutagenicity testing and report negative/positive controls. Raw data (e.g., chromatograms, spectral profiles) should be archived in supplementary materials for independent verification .
Methodological Challenges and Contradictions
Q. Why do some studies report this compound as a minor metabolite despite optimized extraction protocols?
Biosynthetic yield varies with plant organ (shoots vs. roots), developmental stage, and environmental stressors. For instance, C. erythraea roots had negligible this compound compared to shoots . Researchers should conduct time-course harvesting and stress induction trials (e.g., jasmonate treatment) to upregulate xanthone production.
Q. How should contradictory findings about this compound’s antioxidative potency be addressed?
Discrepancies in IC50 values may arise from assay interference (e.g., solvent interactions) or purity issues. Validate purity via HPLC (>95%) and replicate assays across independent labs. Comparative studies with structurally defined analogs (e.g., methylbellidifolin) can clarify structure-activity relationships .
Future Research Directions
Q. What gaps exist in understanding this compound’s pharmacokinetics and in vivo efficacy?
No studies have addressed this compound’s bioavailability or metabolism in mammalian systems. Priority should be given to in vivo models (e.g., rodent mutagenesis assays) and pharmacokinetic profiling (e.g., plasma half-life). Synergistic effects with other xanthones or adjuvants also warrant investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
